molecular formula C9H5F5O2 B3039222 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid CAS No. 1000517-21-4

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B3039222
CAS No.: 1000517-21-4
M. Wt: 240.13 g/mol
InChI Key: CPAPSVVKXIMNNC-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5F5O2. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a trifluoromethyl group at the 4 position on the phenyl ring, along with an acetic acid moiety. It is a versatile compound used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid typically involves the fluorination of precursor compounds. One common method includes the reaction of 2,4-diaminophenylacetic acid with trifluoroethanol under specific conditions to yield the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for efficiency, safety, and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-(trifluoromethyl)phenylacetic acid is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2,6-difluoro-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAPSVVKXIMNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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